

Application Notes and Protocols: 7-Methoxybenzofuran-3(2H)-one in Medicinal Chemistry

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Compound of Interest

Compound Name: **7-Methoxybenzofuran-3(2H)-one**

Cat. No.: **B1586649**

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Foreword: The Benzofuranone Scaffold - A Privileged Platform in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzofuran nucleus, and specifically its oxidized form, the benzofuranone core, represents one such versatile scaffold.^{[1][2]} Its inherent structural rigidity, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative, **7-Methoxybenzofuran-3(2H)-one**, a key building block that has unlocked a wealth of possibilities in the pursuit of new treatments for a range of human diseases.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but a deeper understanding of the rationale behind the application of **7-Methoxybenzofuran-3(2H)-one** in medicinal chemistry, grounded in established scientific literature.

Physicochemical Properties and Synthetic Accessibility

7-Methoxybenzofuran-3(2H)-one (CAS No: 7169-37-1) is a solid with a melting point of 82-86 °C.[3][4] Its molecular structure, featuring a methoxy group on the aromatic ring and a ketone in the furanone ring, provides multiple sites for chemical modification.

Property	Value	Reference
Molecular Formula	C9H8O3	[3][5]
Molecular Weight	164.16 g/mol	[6]
Melting Point	82-86 °C	[3][4]
Boiling Point	300.8 °C at 760 mmHg	[3]
Density	1.262 g/cm³	[3]

The accessibility of **7-Methoxybenzofuran-3(2H)-one** as a starting material is a crucial factor in its widespread use. Several synthetic routes have been reported, making it a readily available scaffold for further elaboration.[3]

Applications in the Development of Novel Therapeutic Agents

The true value of **7-Methoxybenzofuran-3(2H)-one** lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The following sections will explore its application in key therapeutic areas.

Anticancer Agents: Targeting Tubulin Polymerization and Kinases

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives of **7-Methoxybenzofuran-3(2H)-one** have shown particular promise as inhibitors of tubulin polymerization and various kinases involved in cancer progression.

2.1.1. Rationale for Use:

The rigid benzofuranone core can be functionalized to mimic the binding motifs of known tubulin inhibitors, such as colchicine. The methoxy group at the 7-position can influence

solubility and interactions with the target protein. By strategically adding substituents, it is possible to create potent and selective anticancer agents.[\[7\]](#)

2.1.2. Synthesis of Benzofuro[3,2-c]pyrazole Derivatives:

One notable application is the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives, which have demonstrated significant tumor cell growth inhibitory activity.[\[8\]](#)[\[9\]](#)

Protocol 1: Synthesis of 1H-benzofuro[3,2-c]pyrazole Derivatives[\[8\]](#)[\[9\]](#)

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxybenzofuran-3(2H)-one in anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to -78 °C and add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir the mixture at -78 °C for 2 hours, then warm to -45 °C over 45 minutes.
- Thioamide Formation: Add a solution of the desired substituted phenyl isothiocyanate in anhydrous THF. Allow the resulting mixture to stir at room temperature overnight.
- Cyclization: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Dissolve the crude thioamide intermediate in a 1:1 mixture of dioxane and ethanol.
- Pyrazole Formation: Add hydrazine monohydrate and reflux the mixture.
- Purification: After cooling, the product can be purified by column chromatography on silica gel.

2.1.3. Biological Activity and Data:

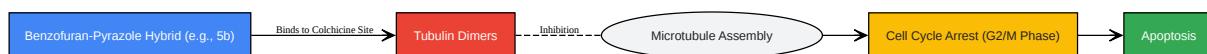
Derivatives synthesized using the above protocol have shown potent activity against various cancer cell lines.

Compound	Cell Line	GI50 (μM)	Reference
4a	K562 (Leukemia)	0.26	[8][9]
4a	A549 (Lung)	0.19	[8][9]
5b	K562 (Leukemia)	0.021	[9]
5b	A549 (Lung)	0.69	[9]

GI50 is the concentration required to inhibit cell growth by 50%.

2.1.4. Mechanism of Action: Tubulin Polymerization Inhibition

The most active compounds from this series, such as 5b, have been identified as novel tubulin polymerization inhibitors.[9] They disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.



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Caption: Inhibition of Tubulin Polymerization by a Benzofuran-Pyrazole Hybrid.

Antileishmanial Agents: A Novel Approach to Parasitic Infections

Leishmaniasis is a parasitic disease with limited treatment options. The **7-methoxybenzofuran-3(2H)-one** scaffold has been utilized to develop potent antileishmanial compounds.

2.2.1. Rationale for Use:

The benzofuranone core can be derivatized with nitroimidazole moieties, which are known to be bioactivated within the parasite to produce cytotoxic metabolites. The 7-methoxy group has been shown to enhance the antileishmanial activity of these derivatives.[10]

2.2.2. Key Derivatives and Biological Activity:

A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have been synthesized and evaluated.

Compound	Target	IC50 (µM)	Selectivity Index (vs. PMM cells)	Reference
5n	L. donovani amastigotes	0.016	26 to 431	[10][11]
5e	L. major promastigotes	7.44	-	[10]

IC50 is the concentration required to inhibit parasite growth by 50%.

2.2.3. Mechanism of Action: Bioactivation by Nitroreductases

These compounds are believed to be prodrugs that are activated by parasitic nitroreductases (NTRs). This bioactivation leads to the formation of cytotoxic nitroso and hydroxylamine metabolites that damage the parasite.



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